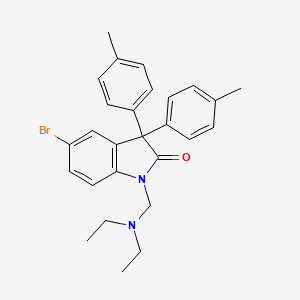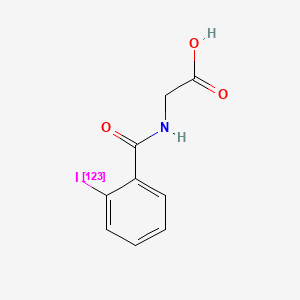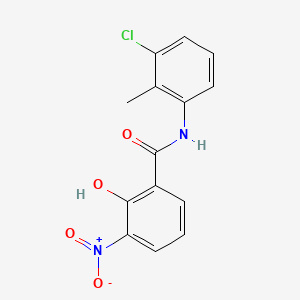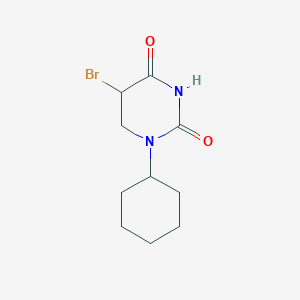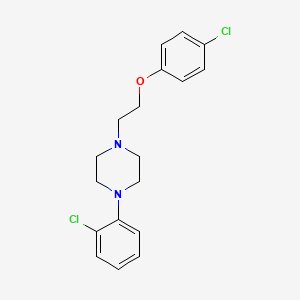
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- is a synthetic organic compound belonging to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 2-(p-chlorophenoxy)ethyl group and an o-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with the 2-(p-chlorophenoxy)ethyl group: This step involves the reaction of the piperazine ring with 2-(p-chlorophenoxy)ethyl chloride in the presence of a base such as sodium hydroxide.
Substitution with the o-chlorophenyl group: The final step involves the reaction of the intermediate product with o-chlorobenzyl chloride under similar basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system and its potential as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- can be compared with other similar compounds such as:
- Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(p-chlorophenyl)-
- Piperazine, 1-(2-(o-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
- Piperazine, 1-(2-(m-chlorophenoxy)ethyl)-4-(o-chlorophenyl)-
Uniqueness:
- The specific substitution pattern of the 2-(p-chlorophenoxy)ethyl and o-chlorophenyl groups in Piperazine, 1-(2-(p-chlorophenoxy)ethyl)-4-(o-chlorophenyl)- imparts unique chemical and biological properties compared to its analogs. These differences can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics.
Propriétés
Numéro CAS |
2032-52-2 |
|---|---|
Formule moléculaire |
C18H20Cl2N2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenoxy)ethyl]-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C18H20Cl2N2O/c19-15-5-7-16(8-6-15)23-14-13-21-9-11-22(12-10-21)18-4-2-1-3-17(18)20/h1-8H,9-14H2 |
Clé InChI |
QBTORRHCOVUJKM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



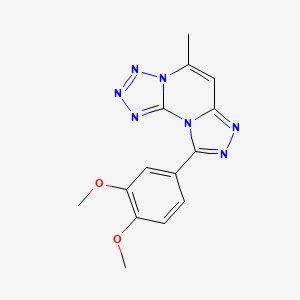
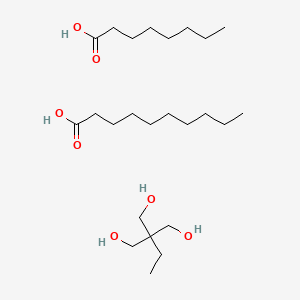
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)

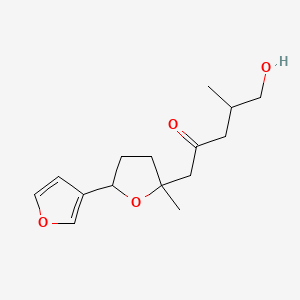
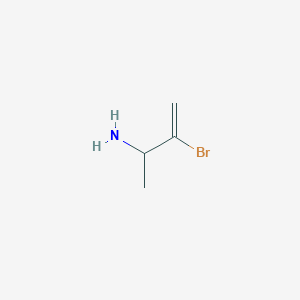
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

